molecular formula C8H18ClNO3 B7970712 2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate

Cat. No.: B7970712
M. Wt: 211.68 g/mol
InChI Key: LLCXASNOOZHLCN-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate is a chemical compound with the molecular formula C8H15NO2·ClH·H2O. It is a solid substance that is often used in various scientific research and industrial applications. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a propanoic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate typically involves the reaction of 2-methylpropanoic acid with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methylpropanoic acid and pyrrolidine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Product Formation: The product, this compound, is obtained as a solid after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally includes:

    Bulk Synthesis: Using large quantities of starting materials and optimized reaction conditions.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 2-methyl-2-(1-pyrrolidinyl)propanoic acid.

    Reduction: Formation of 2-methyl-2-(1-pyrrolidinyl)propanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(1-pyrrolidinyl)butanoic acid hydrochloride: Similar structure with an additional carbon in the alkyl chain.

    2-Methyl-2-(1-pyrrolidinyl)ethanoic acid hydrochloride: Similar structure with a shorter alkyl chain.

    2-Methyl-2-(1-pyrrolidinyl)pentanoic acid hydrochloride: Similar structure with a longer alkyl chain.

Uniqueness

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate is unique due to its specific alkyl chain length and the presence of a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH.H2O/c1-8(2,7(10)11)9-5-3-4-6-9;;/h3-6H2,1-2H3,(H,10,11);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCXASNOOZHLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCCC1.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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